Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Pharmacokinetic & Drug-Drug Interaction Profile

of Ipatasertib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ipatasertib

CAS No.: 1001264-89-6
Cat. No.: S001406

Get Quote

The following table consolidates key pharmacokinetic parameters and the impact of co-administered drugs

on ipatasertib exposure, which are critical for informing TDM strategies.

Parameter / Findings / Impact on
Scenario Exposure

Clinical Context & Recommendations

Major Metabolic CYP3A4 substrate; major
Pathway metabolite M1 (G-037720)
is 3-5 fold less active [1] [2].

DDI: Palbociclib  Ipatasertib AUCp 54 g5 1
68%; Crnax,ss 1 49% [1].

DDI: Ipatasertib AUCp_o4 1y s
Darolutamide ~8%; Crnax.ss ! ~21% [2].
Hepatic AUC 1t ~2-fold (moderate)
Impairment and 1 ~3-fold (severe) vs.

normal function [3].

Co-administration with CYP3A4 inducers/inhibitors
requires caution and potential dose adjustment [2].

Weak time-dependent CYP3A inhibitor (palbociclib)
increases ipatasertib exposure; a lower ipatasertib
dose (300 mg) was used in this combination [1].

Mild CYP3A4 inducer (darolutamide) causes mild
reduction in ipatasertib exposure, not considered
clinically meaningful [2].

No dose adjustment for mild impairment; dose
reduction recommended for moderate or severe
impairment [3].
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Parameter / Findings / Impact on . .
) Clinical Context & Recommendations
Scenario Exposure
Bioanalytical Validated LC-MS/MS for Linear range: 0.3-1500 ng/mL (in dog plasma, for
Method plasma [1] [4] [2]. reference) [4]. LLOQ: 0.463 ng/mL (human plasma)

3],

Ipatasertib Metabolism and DDI Mechanisms

Understanding the metabolic pathways and mechanisms of drug interactions is crucial for anticipating
exposure changes. The diagram below illustrates the primary route of ipatasertib metabolism and how other

drugs affect its concentration.
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Key Considerations for TDM Protocol Development

Based on the available data, here are the critical factors your team should incorporate into a TDM strategy:

¢ Monitor Both Parent Drug and Metabolite: The major metabolite M1 has reduced activity, but its
concentration can be influenced by drug interactions [1] [2].
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e Account for Hepatic Function: Moderate to severe hepatic impairment significantly increases
ipatasertib exposure. Incorporate liver function assessment into TDM protocols [3].

¢ Vigilance in Combination Therapy: Pharmacokinetic interactions are expected with common co-
administered drugs. The 300 mg dose of ipatasertib used with palbociclib demonstrates the need for
dose adjustment in combinations [1].

Current Knowledge Gaps and Research Directions

The search results reveal a lack of specific TDM guidelines for ipatasertib. Key areas for further research

include:

e Defining Therapeutic Windows: Clinical trials have used doses of 300 mg and 400 mg, but specific
target concentration ranges for efficacy and avoidance of toxicity are not yet established [1] [2].

¢ Standardizing Assays: While LC-MS/MS is the standard method, detailed, transferable laboratory
protocols for quantifying ipatasertib and M1 in human plasma are not publicly available in the
searched literature [4] [3].

¢ Liquid Biopsy Applications: Although liquid biopsy is advancing in oncology for therapy selection,
its specific application for monitoring ipatasertib levels or resistance is not discussed in the results

[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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